[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
Description
[1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine is a pyrazole-based compound featuring a trifluoromethyl group at position 3, a methyl group at position 1, and a morpholino substituent at position 3. The morpholino group contributes to improved solubility and metabolic stability, while the trifluoromethyl group imparts electron-withdrawing effects, influencing reactivity and binding interactions . The compound has a molecular weight of 264.25 and is cataloged under CAS 866133-80-4 .
Properties
IUPAC Name |
[1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-16-9(17-2-4-18-5-3-17)7(6-14)8(15-16)10(11,12)13/h2-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIFXKQYAOABQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine, with the CAS number 956754-76-0, is a compound that has garnered attention for its biological activity. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H15F3N4O
- Molecular Weight : 264.25 g/mol
- Boiling Point : Approximately 378 °C (predicted)
- Density : 1.47 g/cm³ (predicted)
- pKa : 7.86 (predicted)
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an antiparasitic and anticancer agent.
The compound's mechanism of action is primarily linked to its interaction with specific biological targets, which may include:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially allowing it to inhibit certain enzymes involved in disease processes.
- Receptor Modulation : It may act on various receptors, influencing pathways that regulate cell growth and survival.
Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Antiparasitic Activity : In vitro studies have shown that derivatives containing the pyrazole moiety exhibit significant antiparasitic effects, with some analogs demonstrating low EC50 values (effective concentration for 50% inhibition) in various assays. For instance, compounds with a trifluoromethyl group have shown improved potency compared to their non-fluorinated counterparts .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In one study, it exhibited IC50 values comparable to established anticancer agents, suggesting that it may be a viable candidate for further development in cancer therapeutics .
Case Study 1: Antiparasitic Efficacy
A recent study assessed the efficacy of this compound against Plasmodium falciparum. Results indicated that the compound exhibited potent activity with an EC50 of 0.010 µM, significantly outperforming other tested compounds .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on human cancer cell lines (e.g., A431 and Jurkat), the compound was found to induce apoptosis at concentrations as low as 0.037 µM. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance cytotoxicity, indicating a pathway for optimizing therapeutic efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H15F3N4O |
| Molecular Weight | 264.25 g/mol |
| Boiling Point | ~378 °C |
| Density | 1.47 g/cm³ |
| pKa | 7.86 |
| Biological Activity | EC50/IC50 |
|---|---|
| Antiparasitic Activity | 0.010 µM |
| Cytotoxicity (A431 Cells) | 0.037 µM |
| Cytotoxicity (Jurkat Cells) | <0.050 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogs based on substituent patterns, physicochemical properties, and synthesis data (where available). Key structural variations include substituent positions on the pyrazole ring, the presence of heterocycles, and functional groups affecting polarity and reactivity.
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations
Substituent Effects on Solubility and Reactivity: The morpholino group in the target compound enhances solubility compared to non-polar substituents (e.g., bromobenzyl in compounds) due to its polar, oxygen-rich structure . Trifluoromethyl (CF₃) at position 3 (target compound) vs. position 4 () alters electronic effects.
Physicochemical Properties: reports melting points for oxadiazole-linked pyrazoles ranging from 77°C (allylthio derivative) to 114°C (4-bromobenzyl derivative). The target compound’s melting point is unreported, but morpholino’s polarity suggests a higher melting point than non-polar analogs . Yields for compounds vary widely (27.7–83.3%), with lower yields for sterically hindered substituents (e.g., acetonitrile derivative at 27.7%). The morpholino group’s synthesis may require optimized conditions to avoid similar challenges .
Biological and Industrial Relevance: The morpholino group is commonly used in drug design (e.g., kinase inhibitors) to improve bioavailability. This positions the target compound as a candidate for pharmaceutical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
